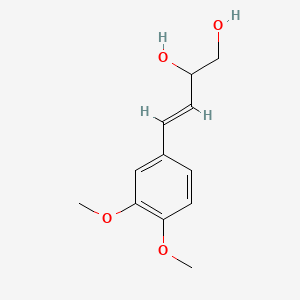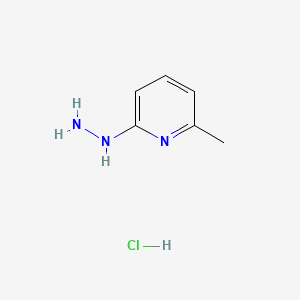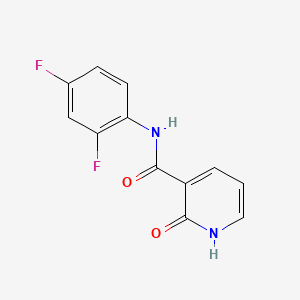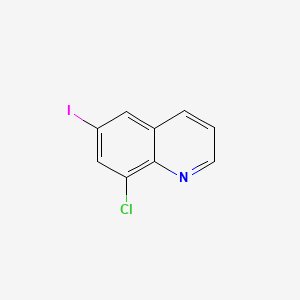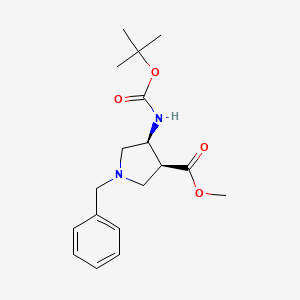
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step might involve nucleophilic substitution reactions.
Protection of the amine group: Using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: To introduce the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the ester or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: could have various applications in scientific research, including:
Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: To investigate its effects on biological systems, potentially as a ligand or inhibitor.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular pathways involved would be specific to the target and the nature of the interaction.
相似化合物的比较
Similar Compounds
cis-Methyl 1-benzyl-4-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection.
trans-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: Different stereochemistry.
Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate: Without the cis configuration.
Uniqueness
The unique aspects of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate might include its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the Boc-protected amine group also provides a handle for further synthetic modifications.
属性
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRPZPQWWVTKY-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
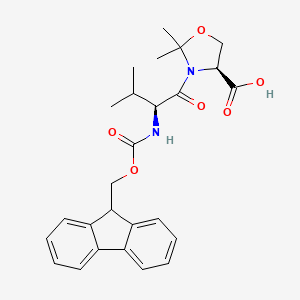
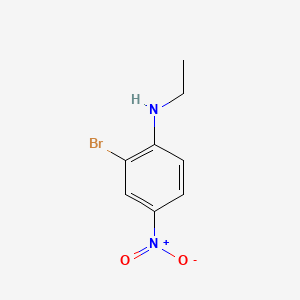
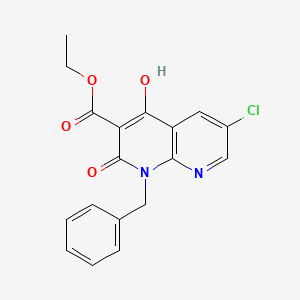
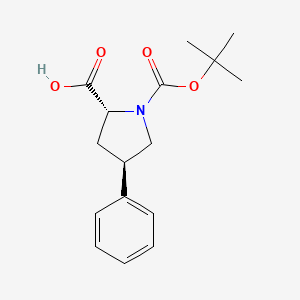
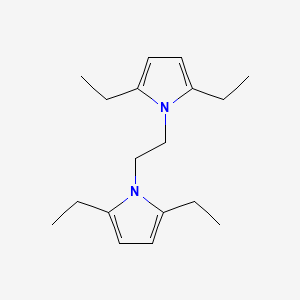
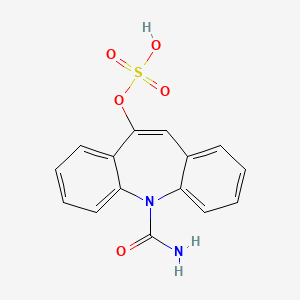
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
